molecular formula C11H11NO B1469209 [3-(Furan-3-yl)phenyl]methanamine CAS No. 1116383-36-8

[3-(Furan-3-yl)phenyl]methanamine

Cat. No. B1469209
CAS RN: 1116383-36-8
M. Wt: 173.21 g/mol
InChI Key: ADYFRHFMKFGVPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-(Furan-3-yl)phenyl]methanamine, also known as 3-FPM, is a phenylmethanamine derivative that is structurally related to amphetamine and other stimulant drugs. It is a synthetic stimulant drug that is used in scientific research and has been studied for its potential therapeutic uses. It is a central nervous system (CNS) stimulant that has been studied for its effects on cognition and behavior.

Scientific Research Applications

Pharmaceutical Testing

[3-(Furan-3-yl)phenyl]methanamine: is utilized in pharmaceutical testing as a high-quality reference standard . Reference standards are crucial for ensuring the consistency and reliability of pharmaceutical products. They serve as a benchmark for the quality control of drugs, allowing for the verification of the identity, purity, and potency of pharmaceutical substances.

Sustainable Chemistry

The compound is part of the furan family, which has significant applications in sustainable chemistry . Furans, derived from lignocellulosic biomass, are considered green chemical feedstocks. They are used to create chemicals that are sustainable and environmentally friendly alternatives to petroleum-derived chemicals.

Antimicrobial Research

Studies have shown that derivatives of furan compounds exhibit antimicrobial activity . Specifically, they have been found to inhibit the growth of yeast-like fungi such as Candida albicans at certain concentrations. This opens up possibilities for the use of [3-(Furan-3-yl)phenyl]methanamine in developing new antimicrobial agents.

Therapeutic Research

Furan derivatives, including [3-(Furan-3-yl)phenyl]methanamine, are being studied for their therapeutic aspects . The reactivity of these compounds allows for the synthesis of various derivatives that could potentially have therapeutic applications in medicine.

Energy Sector

The furan family of chemicals, to which [3-(Furan-3-yl)phenyl]methanamine belongs, is also being researched for its applications in the energy sector . These compounds could be used in the production of biofuels and other renewable energy sources, contributing to a more sustainable energy landscape.

Coatings and Paints

Furan derivatives are used in the formulation of coatings and paints . They can enhance the properties of these products, such as durability and resistance to environmental factors, making them more suitable for various applications.

Aerospace and Automotive Industries

The aerospace and automotive industries benefit from the advanced properties of furan derivatives. [3-(Furan-3-yl)phenyl]methanamine could be used to improve the performance and efficiency of materials used in these sectors .

properties

IUPAC Name

[3-(furan-3-yl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c12-7-9-2-1-3-10(6-9)11-4-5-13-8-11/h1-6,8H,7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADYFRHFMKFGVPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=COC=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(Furan-3-yl)phenyl]methanamine

Synthesis routes and methods

Procedure details

Using the same method as in Example 19-(ii), 3-furanboronic acid was reacted with the 3-bromobenzyl amine to give 1-[3-(furan-3-yl)phenyl]methanamine (yield: 76%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[3-(Furan-3-yl)phenyl]methanamine
Reactant of Route 2
Reactant of Route 2
[3-(Furan-3-yl)phenyl]methanamine
Reactant of Route 3
Reactant of Route 3
[3-(Furan-3-yl)phenyl]methanamine
Reactant of Route 4
Reactant of Route 4
[3-(Furan-3-yl)phenyl]methanamine
Reactant of Route 5
Reactant of Route 5
[3-(Furan-3-yl)phenyl]methanamine
Reactant of Route 6
Reactant of Route 6
[3-(Furan-3-yl)phenyl]methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.